molecular formula C11H12O5 B13767221 2-{[(1-Hydroxypropan-2-yl)oxy]carbonyl}benzoic acid CAS No. 56207-96-6

2-{[(1-Hydroxypropan-2-yl)oxy]carbonyl}benzoic acid

Cat. No.: B13767221
CAS No.: 56207-96-6
M. Wt: 224.21 g/mol
InChI Key: HTSZGPUBODALCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(1-Hydroxypropan-2-yl)oxy]carbonyl}benzoic acid is an organic compound with the molecular formula C11H12O5 It is known for its unique structure, which includes a benzoic acid moiety and a hydroxypropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-Hydroxypropan-2-yl)oxy]carbonyl}benzoic acid typically involves the esterification of benzoic acid with 1-hydroxypropan-2-yl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-{[(1-Hydroxypropan-2-yl)oxy]carbonyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 2-{[(1-Oxopropan-2-yl)oxy]carbonyl}benzoic acid.

    Reduction: Formation of 2-{[(1-Hydroxypropan-2-yl)oxy]methyl}benzoic acid.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

2-{[(1-Hydroxypropan-2-yl)oxy]carbonyl}benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development, particularly as a prodrug or a pharmacophore.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[(1-Hydroxypropan-2-yl)oxy]carbonyl}benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The hydroxypropan-2-yl group can form hydrogen bonds with active sites, while the benzoic acid moiety can participate in π-π interactions. These interactions can modulate the activity of the target molecules and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(1-Hydroxyethyl)oxy]carbonyl}benzoic acid
  • 2-{[(1-Hydroxybutan-2-yl)oxy]carbonyl}benzoic acid
  • 2-{[(1-Hydroxypropan-2-yl)oxy]carbonyl}phenylacetic acid

Uniqueness

2-{[(1-Hydroxypropan-2-yl)oxy]carbonyl}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxypropan-2-yl group provides additional sites for hydrogen bonding and interactions, making it a versatile compound for various applications.

Properties

CAS No.

56207-96-6

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

2-(1-hydroxypropan-2-yloxycarbonyl)benzoic acid

InChI

InChI=1S/C11H12O5/c1-7(6-12)16-11(15)9-5-3-2-4-8(9)10(13)14/h2-5,7,12H,6H2,1H3,(H,13,14)

InChI Key

HTSZGPUBODALCL-UHFFFAOYSA-N

Canonical SMILES

CC(CO)OC(=O)C1=CC=CC=C1C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.